molecular formula C10H7F2NO B11904184 4-(Difluoromethyl)quinolin-2-ol

4-(Difluoromethyl)quinolin-2-ol

Cat. No.: B11904184
M. Wt: 195.16 g/mol
InChI Key: PGEOEENJJFSKJT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)quinolin-2-ol is a fluorinated quinoline derivative

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization and cycloaddition: These reactions can form more complex structures by creating new rings.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This results in the cytotoxicity of the compound and the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)quinolin-2-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a therapeutic agent and make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-5-9(14)13-8-4-2-1-3-6(7)8/h1-5,10H,(H,13,14)

InChI Key

PGEOEENJJFSKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)F

Origin of Product

United States

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